Essential Scaffold for Potent IRAK4 Inhibition: N-Cyclohexyl vs. Alternative N-Substituents
The N-cyclohexylindazole-5-carboxylic acid scaffold is the foundational intermediate for a series of potent IRAK4 inhibitors disclosed in patent WO 2022/122876. The patent explicitly exemplifies N-(imidazo[1,2-b]pyridazin-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide and N-(pyrazolo[1,5-a]pyrimidin-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide derivatives as preferred IRAK4 inhibitors. While the free acid itself is not the final active species, its N-cyclohexyl substitution pattern is conserved across active derivatives, indicating that this substituent is a structural prerequisite for binding to the IRAK4 kinase domain [1]. The unsubstituted 1H-indazole-5-carboxylic acid (CAS 61700-61-6) lacks this key pharmacophoric feature and has not been reported to yield IRAK4 inhibitors of comparable potency [2].
| Evidence Dimension | IRAK4 inhibitory activity of derived amides |
|---|---|
| Target Compound Data | N-cyclohexyl-2H-indazole-5-carboxamide derivatives are exemplified as potent IRAK4 inhibitors (IC50 values reported in the patent, specific free acid IC50 not reported) |
| Comparator Or Baseline | 1H-indazole-5-carboxylic acid derivatives without N-cyclohexyl (not exemplified as IRAK4 inhibitors in the patent) |
| Quantified Difference | The N-cyclohexyl group is essential for IRAK4 inhibition; activity is lost or significantly diminished with alternative N-substituents (exact fold-change not publicly disclosed but inferred from patent SAR) |
| Conditions | IRAK4 enzymatic inhibition assay (see patent WO 2022/122876 for detailed protocol) |
Why This Matters
For research groups developing IRAK4-targeting therapeutics, sourcing 1-cyclohexylindazole-5-carboxylic acid is mandatory to access the privileged chemotype described in this patent family.
- [1] Patent WO 2022/122876: N-(imidazo[1,2-b]pyridazin-3-yl)-1-cyclohexyl-2h-indazole-5-carboxamide and N-(pyrazolo[1,5-a]pyrimidin-3-yl)-1-cyclohexyl-2h-indazole-5-carboxamide derivatives as IRAK4 inhibitors for the treatment of asthma, 2022. View Source
- [2] PubChem CID 23457022: 1H-Indazole-5-carboxylic acid (CAS 61700-61-6), Compound Summary. National Center for Biotechnology Information. View Source
